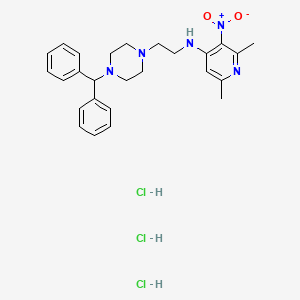
1-Piperazineethanamine, N-(2,6-dimethyl-3-nitro-4-pyridinyl)-4-(diphenylmethyl)-, trihydrochloride
Cat. No. B8321527
Key on ui cas rn:
110629-25-9
M. Wt: 554.9 g/mol
InChI Key: VYAGFSLMTCXVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04792554
Procedure details


In accordance with process variant (c), 10 g (0.08 mol) of 1-(2-chloroethyl)-4-diphenylmethylpiperazine, 13.4 g (0.08 mol) of 4-amino-2,6-dimethyl-3-nitropyridine and 10 g (0.1 mol) of triethylamine were dissolved in 300 ml of isopropanol in a 500 ml round-bottomed flask, and the solution was heated to boiling for 10 hours. It was then cooled to room temperature, and the precipitate was filtered off with suction. The latter was extracted by stirring with ethyl acetate, and the mixture was filtered and the filtrate was evaporated to dryness. The remaining residue was taken up in ethanol, and ethanolic HCl was added. The solution was evaporated to dryness in vacuo, and the residue was recrystallized from Isopropanol/diisopropyl ethyl (4:1; vol.).



[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([CH:10]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:6][CH2:5]1.[NH2:23][C:24]1[CH:29]=[C:28]([CH3:30])[N:27]=[C:26]([CH3:31])[C:25]=1[N+:32]([O-:34])=[O:33].C(N(CC)CC)C>C(O)(C)C>[ClH:1].[ClH:1].[ClH:1].[CH3:31][C:26]1[C:25]([N+:32]([O-:34])=[O:33])=[C:24]([NH:23][CH2:2][CH2:3][N:4]2[CH2:9][CH2:8][N:7]([CH:10]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:6][CH2:5]2)[CH:29]=[C:28]([CH3:30])[N:27]=1 |f:4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCN1CCN(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
13.4 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=NC(=C1)C)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
[Compound]
|
Name
|
( c )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring with ethyl acetate
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered off with suction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The latter was extracted
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ethanolic HCl was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated to dryness in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized from Isopropanol/diisopropyl ethyl (4:1; vol.)
|
Outcomes


Product
Details
Reaction Time |
10 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.Cl.Cl.CC1=NC(=CC(=C1[N+](=O)[O-])NCCN1CCN(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
